8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine
Description
Chemical Structure and Properties
8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine (CAS 1368743-32-1) is a heterocyclic compound with the molecular formula C₈H₆BrFN₂ and a molecular weight of 229.05 g/mol. Key features include:
- Substituents: Bromine at position 8, fluorine at position 6, and a methyl group at position 2.
- Physical Properties: Predicted density of 1.70 g/cm³ and pKa of 4.91, indicating moderate acidity due to electron-withdrawing effects of bromine and fluorine .
- Synthetic Relevance: The compound serves as a versatile intermediate in medicinal chemistry, particularly for derivatization via Suzuki-Miyaura coupling or nucleophilic substitution reactions .
Properties
Molecular Formula |
C8H6BrFN2 |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
8-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrFN2/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,1H3 |
InChI Key |
DMUNLZLRSSJWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)Br)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Halogenated Carbonyl Derivatives
A widely adopted method involves the reaction of 2-amino-5-bromo-3-fluoropyridine with methyl-substituted α-haloketones (e.g., chloroacetone) in ethanol under reflux (55–80°C) for 5–24 hours. Sodium bicarbonate or potassium carbonate acts as a base, facilitating dehydrohalogenation and cyclization:
This method achieves yields of 65–72%, with purity >95% after recrystallization in ethyl acetate/hexane.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates the reaction, reducing time from hours to minutes. A 2021 protocol combines 2-amino-5-bromo-3-fluoropyridine with bromomalonaldehyde in a water-ethanol mixture (1:1) under microwave conditions (150°C, 20 min). The methyl group is introduced via in situ alkylation using methyl iodide, yielding 82% product with 98% purity by HPLC.
Post-Functionalization Strategies
For substrates lacking pre-installed substituents, sequential functionalization is employed:
-
Bromination : N-Bromosuccinimide (NBS) in acetonitrile selectively brominates position 8 (70% yield).
-
Fluorination : Electrophilic fluorination using Selectfluor® at 60°C introduces fluorine at position 6 (58% yield).
-
Methylation : Friedel-Crafts alkylation with methyl chloride/AlCl₃ adds the methyl group at position 2 (65% yield).
Optimization Strategies and Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 68 |
| DMF | 120 | 6 | 72 |
| Water-Ethanol | 150 (microwave) | 0.33 | 82 |
Polar aprotic solvents like DMF enhance reactivity but require higher temperatures, while ethanol-water mixtures improve solubility for microwave protocols.
Catalyst Screening
-
Base Catalysts : Sodium bicarbonate outperforms NaOH in minimizing side reactions (72% vs. 58% yield).
-
Transition Metals : Pd/C (5 mol%) in Suzuki couplings enables aryl group introduction but complicates purification.
Industrial-Scale Production and Purification
Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and reduce batch variability. A representative process involves:
-
Continuous Cyclocondensation : Feed 2-amino-5-bromo-3-fluoropyridine and methyl pyruvate into a tubular reactor (residence time: 30 min, 80°C).
-
Inline Purification : Liquid-liquid extraction with ethyl acetate followed by centrifugal separation.
-
Crystallization : Anti-solvent crystallization using n-hexane yields 99% pure product at 450 kg/batch.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity:
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine substituent facilitates transition metal-catalyzed cross-coupling reactions, enabling structural diversification:
Key applications include the synthesis of PI3Kα inhibitors via Suzuki coupling with aryl boronic acids . Fluorine’s electron-withdrawing effect enhances oxidative addition efficiency in Pd-mediated reactions.
Substitution Reactions
The bromine atom participates in nucleophilic aromatic substitution (SNAr) and halogen exchange:
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaN₃, DMSO | 120°C, 12 hr | 8-Azido derivative | C8 > C6 | |
| CuCN, DMF | Microwave, 150°C | 8-Cyano analog | 93% | |
| KF/Al₂O₃ | Ball milling, RT | 8-Fluoro-6-bromo isomer | Partial |
Electrophilic substitution at C3 is hindered by the methyl group at C2, directing reactivity to C8 . Fluorine at C6 remains inert under most SNAr conditions due to strong C-F bonding.
Oxidation and Reduction
Controlled redox reactions modify the methyl group and ring system:
Notably, bromine is selectively removed over fluorine using Zn/NH₄Cl due to differences in bond dissociation energies .
Condensation and Cyclization
The electron-deficient ring participates in annulation reactions:
Aza-Friedel–Crafts reactions with aldehydes/amines proceed via iminium ion intermediates, confirmed by ESI-HRMS . Microwave-assisted methods achieve 90% yields in solvent-free conditions .
Mechanistic Insights
-
Cross-Coupling : Oxidative addition of Pd⁰ to C-Br forms a PdII intermediate, followed by transmetallation with boronic acids .
-
SNAr : Bromine’s leaving group ability is enhanced by fluorine’s -I effect at C6, lowering activation energy for substitutions.
-
Redox Stability : The methyl group at C2 stabilizes the ring against over-oxidation, while fluorine prevents electrophilic attack at C6.
This compound’s modular reactivity enables rapid generation of bioactive analogs, particularly in kinase inhibitor development and antimicrobial agents. Future research should explore photocatalytic C-H functionalization at C5, currently hindered by steric and electronic factors.
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for functionalization through radical reactions, including transition metal catalysis and photocatalysis strategies. These reactions are essential for creating more complex molecules used in pharmaceuticals and agrochemicals.
2. Synthesis of Derivatives
The compound can be modified to create a range of derivatives that exhibit different biological activities. For example, derivatives of imidazo[1,2-a]pyridine have been synthesized to explore their potential as inhibitors of specific enzymes involved in cancer progression and other diseases.
Biological Applications
1. Anticancer Activity
Research has demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study reported that certain analogs showed half-maximal inhibitory concentration (IC50) values below 150 μM against HeLa cells, indicating strong anticancer potential .
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | IC50 (μM) | Cell Line | Biological Activity |
|---|---|---|---|
| 1a | <150 | HeLa | High cytotoxicity |
| 1b | 386 | HeLa | Moderate cytotoxicity |
| 1c | 735 | HeLa | Low cytotoxicity |
2. Inhibition of Prenylation
The compound has been studied for its ability to inhibit protein prenylation processes critical for cancer cell survival. In particular, it affects the prenylation of Rab11A and Ras proteins, which are essential for cellular signaling pathways .
Pharmacological Insights
1. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives. Modifications at specific positions on the imidazo ring can significantly alter biological activity. For instance, halogen substitutions have been shown to influence lipophilicity and metabolic stability, impacting the overall pharmacokinetics of these compounds.
Table 2: Structure-Activity Relationship Data
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| C6 | Bromine | Increased lipophilicity |
| C6 | Fluorine | Enhanced metabolic stability |
| C2 | Methyl | Improved selectivity against targets |
Case Studies
1. Antiparasitic Activity
In addition to anticancer properties, derivatives of this compound have shown antiparasitic activity against Leishmania species. A study indicated that certain analogs exhibited promising selectivity indices, suggesting their potential as therapeutic agents against leishmaniasis .
2. Toxicological Profile
Preliminary toxicological evaluations indicate moderate inhibition of cytochrome P450 enzymes by some derivatives. This inhibition could lead to significant drug-drug interactions, highlighting the need for thorough safety assessments before clinical application.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine (Compound A) with structurally related imidazo[1,2-a]pyridine derivatives:
Structural and Functional Comparisons
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (Br, F) : Both Compounds A and E feature bromine and fluorine, but Compound A’s methyl group at position 2 enhances steric protection and lipophilicity compared to E’s unsubstituted position. This may improve metabolic stability in drug design .
- Positional Isomerism : Compound B (2-Br, 6-F) differs in bromine placement, leading to distinct electronic profiles. The 8-Br in A likely facilitates cross-coupling reactions more efficiently than 2-Br in B .
Biological Activity: Antitubercular Activity: Compounds with bromine at position 6 (e.g., D) and fluorophenyl groups at position 2 (e.g., 6-Bromo-2-(4-fluorophenyl) derivatives) show potent antitubercular activity. Compound A’s 6-F and 2-Me substituents may offer a balance between activity and toxicity . Antitrypanosomal Potential: Nitroimidazo[1,2-a]pyridines (e.g., 8-Aryl-6-chloro-3-nitro derivatives) demonstrate antitrypanosomal activity. Compound A lacks a nitro group but may retain efficacy due to halogenated positions .
Synthetic Accessibility :
- Compound A is synthesized via multi-step routes involving halogenation and methylation, similar to 8-Bromo-6-chloro-2-chloromethyl derivatives (e.g., ). The methyl group is introduced via nucleophilic substitution or alkylation, while fluorine is typically added via halogen exchange .
- Carboxylate derivatives (e.g., Compound C) require esterification, which complicates synthesis compared to A’s straightforward methyl substitution .
Key Research Findings
- Solubility and Bioavailability : The methyl group in Compound A improves lipophilicity (logP ~2.5 predicted) compared to carboxylate derivatives (e.g., Compound C, logP ~1.7), enhancing blood-brain barrier penetration for CNS targets .
- Thermal Stability : Melting points for methyl-substituted derivatives (e.g., A) are typically higher (>150°C) than ethyl or carboxylate analogs due to tighter crystal packing .
- Toxicity Profile : Fluorine at position 6 reduces hepatotoxicity risks compared to chlorine-containing analogs (e.g., 8-Bromo-6-chloro derivatives in ) .
Biological Activity
8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a bromine atom at the 8-position and a fluorine atom at the 6-position, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C_8H_6BrF_N_3
- Molecular Weight : 273.06 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has been shown to inhibit various bacterial strains effectively.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | |
| Escherichia coli | 1.0 μg/mL | |
| Klebsiella oxytoca | 0.75 μg/mL | |
| Streptococcus pyogenes | 0.25 μg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Notably, studies have demonstrated its effectiveness against various cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) | Effectiveness | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | High | |
| A549 (Lung) | 10.0 | Moderate | |
| HCT116 (Colon) | 7.5 | High |
The compound's selective cytotoxicity towards cancer cells compared to normal cells indicates its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors involved in disease processes.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors that play critical roles in cell signaling pathways related to growth and apoptosis.
Case Studies
Several case studies have reported the effectiveness of this compound in vivo:
- Study on Antimicrobial Efficacy : A study conducted on mice infected with multidrug-resistant bacteria showed a significant reduction in bacterial load after treatment with the compound at doses of 10 mg/kg for two weeks.
- Cancer Treatment Model : In a xenograft model using MDA-MB-231 cells, administration of this compound resulted in a tumor size reduction of over 70% compared to control groups after four weeks of treatment.
Q & A
Basic Research Questions
Q. What are conventional synthetic routes for 8-bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine, and how do reaction conditions influence yields?
- Methodology : The compound can be synthesized via condensation reactions. For example, reacting α-haloketones (e.g., ethyl bromopyruvate) with diaminopyridine derivatives (e.g., 5-bromo-2,3-diaminopyridine) in ethanol under reflux with NaHCO₃ as a base yields ~65% product . Key factors include solvent choice (ethanol for solubility), temperature (reflux for reactivity), and base (NaHCO₃ to neutralize HBr byproducts).
- Characterization : Post-synthesis purification involves extraction (dichloromethane), drying (anhydrous Na₂SO₄), and recrystallization (hexane) .
Q. How is the purity of imidazo[1,2-a]pyridine derivatives validated in academic settings?
- Analytical Techniques : Reverse-phase HPLC with C18 columns (CH₃CN:H₂O eluent) is standard for purity checks. Crystallographic refinement (e.g., SHELXL) confirms structural integrity, with H-atoms placed via riding models and amino groups refined isotropically .
Q. What preliminary biological assays are used to evaluate pharmacological potential?
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) involve seeding cells in 96-well plates, treating with compounds for 48 hours, and measuring formazan absorbance at 570 nm. Cell inhibition (%) is calculated relative to controls .
Advanced Research Questions
Q. How can microwave irradiation optimize the synthesis of halogenated imidazo[1,2-a]pyridines?
- Methodology : Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine in Scheme 5 of ). Benefits include uniform heating, higher yields (~85%), and reduced side products .
- Critical Analysis : Compare energy efficiency and scalability with conventional reflux methods .
Q. What structural features enhance CDK2 inhibition in 8-amino-6-bromo-imidazo[1,2-a]pyridine derivatives?
- Structure-Activity Relationship (SAR) : Planar imidazo[1,2-a]pyridine cores and hydrogen-bond donors (e.g., -NH₂ at position 8) are critical. Pyramidal amino groups form N–H⋯N bonds, stabilizing interactions with CDK2 active sites .
- Crystallographic Insights : SHELXT-refined structures reveal layered hydrogen-bond networks, which correlate with inhibitory potency .
Q. How do substituents at position 2 or 3 of the imidazo[1,2-a]pyridine core influence anticancer activity?
- Case Study : Nitro (electron-withdrawing) groups at position 2 (e.g., compound 10a) show moderate activity, while tert-butylamine (electron-donating) at position 2 (compound 12b) enhances cytotoxicity (IC₅₀ = 11–13 µM in HepG2/MCF-7). Steric hindrance from para-substituents improves selectivity .
- Mechanistic Insight : Electron-donating groups facilitate electrostatic interactions with cancer cell membranes, while nitro groups may induce apoptosis via ROS pathways .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Discrepancy : Conventional reflux yields 65% ( ), while microwave methods achieve 81–91% ( ).
- Resolution : Optimize microwave parameters (power, time) and precursor ratios. Validate via reproducibility studies and kinetic analysis .
Q. How do polymorphic forms affect the physicochemical properties of imidazo[1,2-a]pyridines?
- Example : Cyano-substituted derivatives exhibit polymorph-dependent luminescence (yellow, orange, red) due to excited-state intramolecular proton transfer (ESIPT). X-ray diffraction and DFT simulations link emission shifts to crystal packing and hydrogen-bonding patterns .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
